molecular formula C9H15N5 B11903385 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine

Katalognummer: B11903385
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: GHWQVIQFYJHEEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with piperidine followed by hydrazine hydrate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydrazinylpyrazine: Similar in structure but lacks the piperidine ring.

    3-(Piperidin-1-yl)pyrazine: Similar but lacks the hydrazinyl group.

Uniqueness

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is unique due to the presence of both the hydrazinyl and piperidine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H15N5

Molekulargewicht

193.25 g/mol

IUPAC-Name

(3-piperidin-1-ylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C9H15N5/c10-13-8-9(12-5-4-11-8)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,13)

InChI-Schlüssel

GHWQVIQFYJHEEN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC=CN=C2NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.